7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-26-16-6-4-7-18(11-16)29-22-14-28-21-12-17(9-10-19(21)23(22)25)27-13-15-5-2-3-8-20(15)24/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJMRTFZXOPSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 2-fluorophenol with 3-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Chromen-4-one derivatives are often modified at positions 3, 7, and/or 2 to tune bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Fluorine vs.
Methoxy Positioning: The 3-methoxyphenoxy group in the target differs from 4-methoxyphenyl in compound 10 , altering electronic effects (para vs. meta substitution).
Trifluoromethyl Influence: BB77305 shares the 3-methoxyphenoxy group but includes a trifluoromethyl at position 2, which increases metabolic stability compared to the target’s 2-fluorophenylmethoxy.
Biological Activity
7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one, a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a complex structure that includes a chromene core and various substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 356.34 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Chromene Core | Bicyclic structure |
| Substituents | 2-fluorophenyl, methoxy groups |
| Functional Groups | Ether and phenolic groups |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms, including:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Studies have indicated that chromone derivatives exhibit significant antimicrobial effects against various pathogens. The specific interactions of this compound with microbial membranes may lead to disruption and cell death.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, which is beneficial in treating chronic inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and modulation of cell cycle regulators.
Research Findings
Recent research has focused on the synthesis and evaluation of the biological activities of this compound:
Case Study 1: Antioxidant Activity
A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples. The IC50 value was determined to be approximately 25 µg/mL, indicating potent antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.
Case Study 3: Anticancer Potential
In cellular assays using MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 30 µM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |
| Antimicrobial | MIC Assay | MIC = 50-100 µg/mL |
| Anticancer | MTT Assay | IC50 = 30 µM (MCF-7 cells) |
Q & A
Q. What are the established synthetic protocols for 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one, and what are the critical reaction parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including chalcone formation via Claisen-Schmidt condensation and subsequent cyclization. For example:
Chalcone Synthesis : React 2-hydroxyacetophenone with 2-fluorobenzaldehyde in ethanol using KOH as a base (room temperature, 2–4 hours, ~75% yield) .
Cyclization : Treat the chalcone with hydrogen peroxide in ethanol under basic conditions (NaOH) to form the chromenone core .
Etherification : Introduce the 3-methoxyphenoxy group via nucleophilic substitution using propargyl bromide or similar reagents in DMF with K₂CO₃ as a base .
Critical parameters include solvent choice (e.g., ethanol for condensation, DMF for etherification), reaction temperature (room temperature vs. reflux), and catalyst/base selection (KOH vs. NaOH). Purification via column chromatography (e.g., petroleum ether/ethyl acetate) is essential for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions. Aromatic protons appear as multiplet clusters (δ 6.5–8.0 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm). Carbonyl (C=O) signals are observed at δ ~175 ppm .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O-C ether stretches at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 406.12 for C₂₃H₁₇F₂O₅) .
- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at λ ~254 nm .
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate the interaction between this chromenone derivative and antimicrobial targets?
- Methodological Answer :
Target Selection : Identify bacterial/fungal enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) from structural databases (PDB).
Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro, ensuring correct tautomerization and protonation states.
Docking Simulations : Use AutoDock Vina or GOLD with flexible active-site residues. Validate protocols with co-crystallized ligands (RMSD <2.0 Å).
Analysis : Prioritize binding poses with hydrogen bonds to key residues (e.g., Asp27 in E. coli DNA gyrase) and hydrophobic interactions with fluorophenyl/methoxy groups. Cross-correlate docking scores (Kd values) with experimental MIC data .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use CLSI/FDA guidelines for antimicrobial testing (e.g., agar well diffusion vs. broth microdilution) to minimize variability .
- Purity Verification : Re-test compounds with ≥95% HPLC purity and characterize degradation products via LC-MS.
- Structural Confirmation : Revisit NMR assignments to rule out regioisomeric impurities (e.g., 3-methoxy vs. 4-methoxy substitution).
- Meta-Analysis : Compare SAR trends across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in and ) to identify substituent-specific effects .
Q. How do substituents on the chromenone core influence the compound’s pharmacological profile?
- Methodological Answer :
- Fluorophenyl Group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for intracellular antibacterial activity .
- 3-Methoxyphenoxy Group : Introduces steric bulk, reducing affinity for mammalian kinases while maintaining selectivity for microbial targets.
- Positional Isomerism : Substitution at C7 (vs. C6) improves metabolic stability by resisting cytochrome P450 oxidation .
- SAR Validation : Synthesize analogs (e.g., replacing fluorine with chlorine) and correlate structural changes with MIC values (e.g., S. aureus MIC range: 2–32 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
